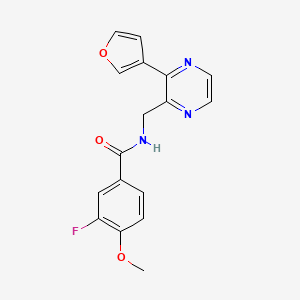

3-fluoro-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-4-methoxybenzamide

Description

Properties

IUPAC Name |

3-fluoro-N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FN3O3/c1-23-15-3-2-11(8-13(15)18)17(22)21-9-14-16(20-6-5-19-14)12-4-7-24-10-12/h2-8,10H,9H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAEJRAGYRNTBMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NCC2=NC=CN=C2C3=COC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-4-methoxybenzamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through a condensation reaction between appropriate diamines and diketones under acidic or basic conditions.

Introduction of the Furan Ring: The furan ring is often introduced via a cyclization reaction involving furfural or its derivatives.

Coupling Reactions: The final coupling of the pyrazine and furan rings with the methoxybenzamide moiety is typically carried out using palladium-catalyzed cross-coupling reactions like Suzuki or Heck coupling.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the above synthetic steps for large-scale synthesis. This includes the use of continuous flow reactors for better control of reaction conditions, high-throughput screening for catalyst optimization, and purification techniques such as crystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can be performed on the nitro or carbonyl groups present in the structure using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols can replace the fluorine under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium catalysts for coupling reactions.

Solvents: Common solvents include dichloromethane, ethanol, and dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to furanones, while reduction of the nitro group can yield amines.

Scientific Research Applications

Anticancer Properties

Research indicates that 3-fluoro-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-4-methoxybenzamide exhibits promising anticancer properties. A study published in Bioorganic & Medicinal Chemistry Letters identified the compound as a moderate inhibitor of c-RAF kinase, which is involved in the mitogen-activated protein kinase (MAPK) signaling pathway crucial for cell proliferation and survival. The inhibition of this pathway suggests potential applications in cancer therapy.

Antimicrobial Activity

Preliminary investigations have shown that the compound may possess antimicrobial properties. Compounds with similar structures often demonstrate significant activity against various microbial pathogens, indicating that 3-fluoro-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-4-methoxybenzamide could be effective against certain bacterial and fungal strains.

In Vitro Studies

In vitro studies have demonstrated that 3-fluoro-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-4-methoxybenzamide exhibits cytotoxic effects against several cancer cell lines. The following table summarizes some notable findings:

| Cell Line | IC50 (µM) | Description |

|---|---|---|

| MCF-7 (Breast) | 5.2 | Significant cytotoxicity observed |

| A549 (Lung) | 10.5 | Moderate sensitivity |

| HeLa (Cervical) | 7.8 | Notable growth inhibition |

These results indicate selective toxicity towards cancer cells, suggesting further investigation into its therapeutic potential.

In Vivo Studies

A notable study published in the Journal of Medicinal Chemistry evaluated the effects of this compound on tumor growth in vivo. Mice implanted with tumor cells were treated with varying doses of the compound, resulting in a significant reduction in tumor size compared to control groups. This highlights its potential as an effective therapeutic agent against tumors.

Mechanism of Action

The mechanism of action of 3-fluoro-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-4-methoxybenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity, which can lead to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs vary in substituents, heterocyclic cores, and functional groups, leading to differences in physicochemical properties and biological activity. Below is a comparative analysis based on evidence from patents and synthetic studies:

Table 1: Structural and Functional Comparison

Key Observations

Heterocyclic Core Variations :

- Pyrazine-furan hybrids (Target) may offer improved solubility over pyrazolo-pyrimidine analogs (e.g., Example 53 ) due to furan’s electron-rich nature.

- Triazolo-pyridine derivatives (EP 3 532 474 B1) exhibit enhanced target binding via rigid heterocyclic frameworks .

Substituent Effects: Fluorine at the 3-position (Target) likely increases metabolic stability compared to non-fluorinated analogs (e.g., N-(3-chloro-4-fluorobenzyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide) . Methoxy groups (e.g., 4-methoxy in Target vs. 6-methoxy in Example 285 ) influence logP and bioavailability.

Biological Activity :

Biological Activity

3-fluoro-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-4-methoxybenzamide is a complex organic compound that has attracted attention in the fields of medicinal chemistry and biological research. Its unique structural features, including a fluorine atom, a furan ring, and a pyrazine moiety, suggest potential biological activities, particularly as an anticancer and antimicrobial agent.

Chemical Structure and Properties

The molecular formula of 3-fluoro-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-4-methoxybenzamide is C16H15FN4O2, with a molecular weight of approximately 326.3 g/mol. The compound belongs to the class of benzamide derivatives, characterized by its specific combination of functional groups which may enhance its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C16H15FN4O2 |

| Molecular Weight | 326.3 g/mol |

| CAS Number | Not specified |

| Unique Features | Contains furan and pyrazine rings, fluorine substituent |

Anticancer Properties

Initial studies suggest that 3-fluoro-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-4-methoxybenzamide exhibits moderate inhibitory activity against c-RAF kinase, indicating potential as an anticancer agent. The presence of the furan and pyrazine moieties may facilitate interactions with cancer cell lines, leading to reduced cell viability and proliferation.

A comparative analysis of similar compounds has shown significant anticancer activity across various cancer cell lines. For example, compounds derived from pyrazinamide have demonstrated effective inhibition against breast cancer and leukemia cell lines.

Antimicrobial Activity

In addition to its anticancer properties, this compound is being investigated for its antimicrobial effects. The structural features suggest that it may interact with specific microbial targets, potentially modulating enzyme activities or receptor functions. Preliminary findings indicate activity against common pathogens, although detailed studies are required to establish efficacy and mechanisms.

Case Studies

A notable study published in Bioorganic & Medicinal Chemistry Letters highlighted the development of novel pyrazin derivatives as c-RAF kinase inhibitors. Among these, 3-fluoro-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-4-methoxybenzamide was identified as a promising candidate due to its moderate inhibitory activity against the kinase. This study underscores the potential for further development into more potent and selective inhibitors.

Q & A

Q. What are the key synthetic strategies for preparing 3-fluoro-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-4-methoxybenzamide?

The synthesis typically involves multi-step reactions:

- Step 1: Coupling of a fluorinated benzamide precursor (e.g., 3-fluoro-4-methoxybenzoic acid) with a pyrazine-furan intermediate using coupling reagents like HBTU or DCC in anhydrous THF at -50°C to 25°C .

- Step 2: Purification via silica gel chromatography, with yields optimized by controlling solvent polarity (e.g., hexane/ethyl acetate gradients) .

- Characterization: Confirmation of structure via H/C NMR and high-resolution mass spectrometry (HRMS), focusing on peaks corresponding to the furan (δ 6.5–7.2 ppm) and pyrazine (δ 8.3–9.1 ppm) moieties .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR Spectroscopy: Essential for verifying substitution patterns (e.g., fluorine-induced splitting in F NMR) and methoxy group integration .

- Mass Spectrometry: HRMS (ESI-TOF) confirms molecular weight (expected [M+H] ~ 384.12 g/mol) and fragmentation patterns .

- HPLC: Monitors purity (>95%) using C18 columns and acetonitrile/water mobile phases .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate side reactions during the coupling step?

- Solvent Choice: THF or DMF enhances solubility of aromatic intermediates, reducing dimerization byproducts .

- Temperature Control: Lower temperatures (-50°C to 0°C) minimize hydrolysis of activated intermediates (e.g., acyl chlorides) .

- Catalytic Additives: 1-Hydroxybenzotriazole (HOBt) suppresses racemization in amide bond formation .

Q. What mechanistic insights explain the compound’s potential bioactivity in cancer cell lines?

- Apoptosis Induction: Structural analogs (e.g., pyrazine-furan hybrids) activate caspase-3/7 pathways, as shown in MTT assays on HeLa cells (IC ~ 5–10 µM) .

- Target Engagement: Molecular docking suggests interaction with kinase domains (e.g., EGFR) via hydrogen bonding with the fluorine and methoxy groups .

Q. How do pH and solvent stability studies inform formulation strategies for this compound?

- pH Sensitivity: Stability testing in buffers (pH 2–10) reveals degradation above pH 8, likely due to methoxy group hydrolysis. Formulation in lyophilized powders or PEG-based solutions is recommended for long-term storage .

- Light Sensitivity: UV-Vis studies show photodegradation under UV light (λ = 254 nm), necessitating amber vial storage .

Data Contradiction Analysis

Q. How can conflicting reports on the compound’s solubility in aqueous media be resolved?

- Conflicting Data: Some studies report solubility >10 mg/mL in DMSO , while others note <1 mg/mL in PBS .

- Resolution: Solubility is highly solvent-dependent. Use co-solvents (e.g., 5% Tween-80 in PBS) or nanoformulation (liposomes) to enhance bioavailability .

Q. Why do SAR studies show divergent activity trends for fluorine substitution?

- Observation: Fluorine at the 3-position enhances activity in kinase assays, but reduces it in bacterial models .

- Hypothesis: Fluorine’s electronegativity may improve target binding in eukaryotic systems but hinder membrane penetration in prokaryotes due to increased hydrophobicity .

Methodological Recommendations

Q. What in vitro assays are most suitable for evaluating this compound’s therapeutic potential?

- Anticancer: MTT or Annexin V assays in colorectal (HCT-116) and breast (MCF-7) cancer lines .

- Antimicrobial: Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and fungal pathogens (e.g., C. albicans) .

Q. How should researchers address low yields in the final coupling step?

- Troubleshooting:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.